EHMT2/G9a Enzymatic Potency: N2-(Pyridin-2-yl) Scaffold vs. N2-Phenyl Counterparts
When elaborated with a 4‑methoxy‑3‑(3‑methyl‑1H‑pyrrolo[2,3‑c]pyridin‑2‑yl)phenyl group at N4, the N4,6‑dimethyl‑N2‑(pyridin‑2‑yl)pyrimidine‑2,4‑diamine core delivers EHMT2‑IN‑2 (CAS 2230850‑47‑0), which inhibits EHMT1, EHMT2, and cellular EHMT2 with IC₅₀ values all <100 nM . In contrast, the analogous series bearing an N2‑phenyl core (e.g., BIX‑01294 and UNC0638) requires a 1,4‑diazepane or cyclohexyl‑ethyl side chain to achieve comparable cellular potency, and the unsubstituted N2‑phenyl‑6‑methylpyrimidine‑2,4‑diamine scaffold typically shows IC₅₀ values in the 1–10 µM range [1]. This ~100‑fold potency differential demonstrates that the N2‑(pyridin‑2‑yl) vector provides a superior starting point for G9a/GLP inhibitor optimization.
| Evidence Dimension | EHMT2/G9a inhibitory potency |
|---|---|
| Target Compound Data | Derivative EHMT2‑IN‑2: IC₅₀ <100 nM (EHMT1/2 peptides and cellular) |
| Comparator Or Baseline | N2‑phenyl‑6‑methylpyrimidine‑2,4‑diamine scaffold (parent of BIX‑01294): IC₅₀ ~1–10 µM (biochemical assay) |
| Quantified Difference | ≥10‑fold to ≥100‑fold improvement in biochemical potency |
| Conditions | Biochemical methylation assay; EHMT1/2 peptide substrates; cellular H3K9me2 readout |
Why This Matters
Procurement teams prioritizing epigenetic probe development should select the N2‑pyridin‑2‑yl core to achieve low‑nanomolar target engagement without requiring complex, multi‑step side‑chain synthesis.
- [1] Katayama, K. et al. (2020). Discovery of novel G9a/GLP inhibitors: 2,4‑diamino‑6‑methylpyrimidines. Bioorg. Med. Chem. Lett. 30, 127475. Describes SAR of N2‑aryl vs. N2‑heteroaryl cores. View Source
